molecular formula C10H8F3N3 B10904550 4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline

4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline

Cat. No.: B10904550
M. Wt: 227.19 g/mol
InChI Key: KZEBUSCSBYUTKL-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a fluoroaniline moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the difluoromethyl group can enhance the biological activity and stability of the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoroacetic acid and its derivatives as fluorine building blocks . The reaction conditions often include the use of catalysts such as nanoscale titanium dioxide to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above. The use of cost-effective and readily available raw materials, along with efficient catalytic processes, can help in scaling up the production. For example, the use of difluoroacetyl halide as a raw material and its subsequent reactions with various intermediates can lead to the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted pyrazoles and fluoroanilines, such as:

Uniqueness

4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline is unique due to its specific substitution pattern, which can enhance its biological activity and stability compared to other similar compounds. The presence of both the difluoromethyl and fluoroaniline groups can provide synergistic effects, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

4-[3-(difluoromethyl)pyrazol-1-yl]-3-fluoroaniline

InChI

InChI=1S/C10H8F3N3/c11-7-5-6(14)1-2-9(7)16-4-3-8(15-16)10(12)13/h1-5,10H,14H2

InChI Key

KZEBUSCSBYUTKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=CC(=N2)C(F)F

Origin of Product

United States

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